6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound is characterized by a bromine atom at the 6-position of the imidazo ring, which contributes to its unique chemical properties and biological activities. It has garnered attention in medicinal chemistry for its potential applications in drug development, particularly against infectious diseases.
The compound is classified as a heterocyclic aromatic organic compound. Its chemical structure includes a fused imidazole and pyridine ring system, which are known for their biological activity. The specific identification of this compound can be traced through its CAS number 749849-14-7 and its PubChem CID 2757018, which provide a basis for further research and application in various scientific fields .
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide typically involves several key steps:
Industrial production may utilize continuous flow reactors to optimize yield and purity while minimizing reaction times and waste .
The molecular formula of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is , with a molecular weight of approximately 241.04 g/mol . The InChI key for this compound is FQBFPVLZLNEQOE-UHFFFAOYSA-N, which aids in its identification in chemical databases.
The structure features:
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can participate in various chemical reactions due to its functional groups:
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide primarily relates to its role as an antimicrobial agent. It has shown significant activity against strains of Mycobacterium tuberculosis, particularly multidrug-resistant strains. The proposed mechanism involves:
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has several important applications:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its broad-spectrum biological activities and structural similarity to purine nucleotides. First systematically investigated in the mid-20th century, this bicyclic framework features a fusion between imidazole and pyridine rings, creating a versatile platform for drug design. Early derivatives like zolimidine (an antiulcer agent) and alpidem (an anxiolytic) demonstrated the scaffold’s therapeutic potential, paving the way for extensive exploration of its pharmacological properties [6]. The scaffold’s synthetic accessibility allows for diverse functionalization at positions C2, C3, and C6, enabling fine-tuning of electronic properties, solubility, and target interactions. Contemporary research has expanded its applications to antiviral, antibacterial, and anticancer agents, with several candidates in clinical development. The consistent presence of this core in bioactive molecules underscores its fundamental role in addressing complex disease targets through modulation of protein-protein interactions and enzyme active sites [3] [6].
Halogenation, particularly bromination, serves as a critical strategy for enhancing the bioactivity and drug-likeness of imidazo[1,2-a]pyridine derivatives. Bromine incorporation at the C6 position (as in 6-bromoimidazo[1,2-a]pyridine derivatives) profoundly influences molecular properties through steric, electronic, and metabolic mechanisms:
Table 1: Comparative Properties of Brominated Heterocyclic Building Blocks
Compound Name | CAS Number | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
6-Bromoimidazo[1,2-a]pyridine | 6188-23-4 | 197.04 | Suzuki coupling precursor |
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | 749849-14-7 | 241.04 | Metal coordination, salt formation [4] |
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 67625-37-0 | 269.09 | Prodrug/intermediate for ester hydrolysis [3] |
Carboxylic acid functionalization at the C2 position of imidazo[1,2-a]pyridine introduces critical pharmacophoric features that enhance drug development potential through multiple mechanisms:
Table 2: Synthetic Routes to Carboxylic Acid-Functionalized Derivatives
Reaction Type | Starting Material | Product | Conditions | Application |
---|---|---|---|---|
Ester Hydrolysis | Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Basic hydrolysis (NaOH/H₂O) [3] | Free acid for salt formation [4] |
Cyclization | 2-Aminopyridine + bromoacetate | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | K₂CO₃, DMF, 60°C [3] | Core scaffold construction |
Salt Formation | 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Hydrobromide salt (725234-40-2) | HBr in organic solvent [1] [7] | Improved crystallinity and stability |
The strategic combination of bromination at C6 and carboxylic acid functionalization at C2 creates a multifunctional building block (exemplified by 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide) that balances electronic modulation, target engagement capability, and physicochemical optimization. This synergy enables the development of compounds with enhanced permeability (bromine effect) and solubility (acid/salt effect), addressing key challenges in drug bioavailability [1] [3] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1